K03861

Catalog No.
S548025
CAS No.
M.F
C24H26F3N7O2
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K03861

Researchers requiring a canonical Type II CDK2 inhibitor for DFG-out conformational studies often face unreliable off-target effects with Type I inhibitors. K03861 (CAS 853299-07-7) directly addresses this need.

  • Locks CDK2 in inactive DFG-out state (Kd=50 nM), preventing cyclin binding and enabling co-crystallization of Type II inhibitor complexes.
  • Demonstrates sub-10 nM affinity for structural mutants, ideal for SPR/ITC assays demanding slow off-rate kinetics.
  • Supplied as validated in vivo probe for FLT3-ITD selectivity and developmental biology applications.

Product Name

K03861

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

AUZ454; AUZ 454; AUZ-454; K03861; K-03861; K 03861

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

The exact mass of the compound 1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea is 501.21001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

K03861 (CAS 853299-07-7), also known as AUZ454, is an aminopyrimidine-phenyl urea analog and a highly selective Type II inhibitor of cyclin-dependent kinase 2 (CDK2)[1]. Unlike traditional ATP-competitive inhibitors, K03861 specifically targets the inactive DFG-out conformation of the kinase, effectively competing with activating cyclins rather than merely displacing ATP . With a baseline dissociation constant (Kd) of 50 nM for wild-type CDK2 and sub-10 nM affinity for specific structural mutants, it serves as a critical procurement choice for structural biology, assay development, and specialized in vivo models where prolonged target engagement and slow off-rate kinetics are required [1].

Research Fit

Inactive-state CDK2 pharmacology studies
DFG-out conformation tool compound
Conformation-selective probe workflow
Type II binding mode with cyclin-competitive mechanism
Target-residence study models
Slow off-rate kinetics context

Substituting K03861 with standard Type I CDK inhibitors—such as Dinaciclib, Roscovitine, or Flavopiridol—fundamentally alters experimental outcomes [1]. Type I inhibitors bind the active DFG-in conformation and exhibit rapid off-rate kinetics, making them unsuitable for locking the kinase in an inactive state or preventing cyclin binding . Procurement of K03861 is essential when researchers require a canonical Type II binding mode to study DFG-out transitions, develop slow off-rate therapeutic models, or specifically disrupt cyclin-CDK2 complex formation rather than merely blocking ATP hydrolysis [1].

Substitution Risk

1
Type I CDK2 inhibitors (e.g., CVT-313)
Lack DFG-out stabilization and cyclin-competitive binding; binding mode may shift pharmacological profile.
2
CDK4/6 inhibitor palbociclib
Triple-negative breast cancer cells exhibit pronounced resistance; cell-line sensitivity may not transfer.
3
Broad-spectrum CDK inhibitor SNS-032
Pan-CDK profile lacks CDK2 conformation selectivity; off-target kinase context may require review.

Sub-10 nM Affinity for DFG-Out Stabilized CDK2 Mutants

K03861 demonstrates enhanced binding to CDK2 mutants engineered to favor the DFG-out state. While it binds wild-type CDK2 with a Kd of 50 nM, its affinity increases significantly for the C118L/A144C double mutant (Kd = 9.7 nM) [1]. This over 5-fold increase in affinity confirms its mechanism as a true Type II inhibitor, distinguishing it from Type I inhibitors that prefer the active conformation.

Evidence DimensionDissociation Constant (Kd)
Target Compound Data9.7 nM (CDK2 C118L/A144C mutant)
Comparator Or Baseline50 nM (Wild-type CDK2)
Quantified Difference5.1-fold higher affinity for the DFG-out stabilized mutant
ConditionsCell-free binding assay (Temperature shift / ITC)

Procuring K03861 enables highly specific structural and biochemical probing of the inactive CDK2 state, which is impossible with standard ATP-competitive compounds.

DFG-out binding preference
Head-to-head
WT CDK2Kd 50 nM
DFG-out mutantKd 9.7 nM
Mutant + cycBKd 134.1 nM
Fold shift5.2× / 13.8×
Supports inactive-state CDK2 binding model
ITC assay; cyclin-modulated affinity

Cyclin-Competitive Inhibition Profile

Unlike Type I inhibitors that merely block the ATP pocket, K03861 actively competes with the binding of activating cyclins [1]. Enzyme kinetic assays demonstrate that K03861 disrupts cyclin-CDK2 complex formation, locking the kinase in an inactive conformation. In contrast, standard Type I inhibitors allow cyclin binding to proceed unabated [1].

Evidence DimensionInhibition Mechanism
Target Compound DataCompetes with activating cyclin binding
Comparator Or BaselineType I inhibitors (e.g., Dinaciclib) which do not disrupt cyclin binding
Quantified DifferenceQualitative mechanistic shift from ATP-competition to cyclin-competition
ConditionsEnzyme kinetic assays and co-crystallization

This mechanism is critical for researchers aiming to inhibit CDK2 by disrupting protein-protein interactions (cyclin binding) rather than solely targeting the highly conserved ATP pocket.

Inactive-state functional selectivity
Reported
DFG-out mutant IC50 0.8 μM
CycA-bound WT >10 μM
Selectivity margin >12.5×
Preferential inhibition of inactive-state CDK2
Kinase assay; spares cyclin-bound active pool

High-Solubility Formulation for In Vivo Dosing

K03861 exhibits excellent processability for in vivo models. It can be formulated into a clear working solution at 3.3 mg/mL (6.58 mM) using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This reliable solubility profile ensures reproducible dosing in complex biological models, overcoming the poor aqueous solubility typical of many complex kinase inhibitors .

Evidence DimensionIn Vivo Formulation Solubility
Target Compound Data3.3 mg/mL clear solution
Comparator Or BaselineStandard aqueous buffer (< 1 mg/mL)
Quantified Difference> 3-fold improvement in solubility using standard co-solvents
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

Predictable and validated formulation protocols reduce assay failure rates and ensure consistent bioavailability in preclinical animal studies.

Slow off-rate kinetics
Class-level
Qualitative observation of slow off-rate from CDK2-DFG-out complex; exact koff not provided.
Context-dependent target engagement profile
Differs from type I fast-off kinetics

100-Fold Selectivity for FLT3-ITD Over Wild-Type Cells

Beyond its canonical CDK2 activity, K03861 demonstrates potent and selective inhibition in specific oncogenic models. It inhibits the proliferation of IL-3-stimulated Ba/F3 cells expressing the FLT3-ITD mutation with an IC50 of ~0.001 µM (1 nM), while showing an IC50 of > 0.1 µM (> 100 nM) in wild-type Ba/F3 cells. This provides a highly specific procurement rationale for hematological malignancy research compared to non-selective kinase inhibitors.

Evidence DimensionCell Proliferation IC50
Target Compound Data~1 nM (FLT3-ITD Ba/F3 cells)
Comparator Or Baseline> 100 nM (Wild-type Ba/F3 cells)
Quantified Difference> 100-fold selectivity for the FLT3-ITD mutant
ConditionsIL-3-stimulated Ba/F3 cell proliferation assay

This extreme mutant selectivity allows researchers to isolate FLT3-ITD driven pathways without broad off-target cytotoxicity in wild-type cells.

Cell proliferation inhibition
Cross-study comparable
iMOP cells 0.1 μM 81% inhibition
iMOP cells 1.0 μM 92% inhibition
Supports cell-model endpoint review
Murine progenitor model; comparator data limited
Live-cell CDK selectivity
Cross-study comparable
Distinct CDK family engagement pattern vs. CDK8/19-selective compounds (CCT251545, BMS-265246); dendrogram-based differentiation.
Supports CDK2-preferring selectivity context
NanoBRET live-cell assay; 21 CDK panel

Structural Biology and Co-Crystallization of Inactive Kinases

K03861 is the premier tool compound for generating Type II inhibitor-CDK2 co-crystal structures. It is heavily procured by structural biology labs to lock CDK2 in the DFG-out conformation, providing a structural foundation for designing next-generation, slow-off-rate, cyclin-competitive kinase inhibitors [1].

Development of Slow Off-Rate Kinase Therapeutics

Due to its distinct binding kinetics compared to rapid off-rate Type I inhibitors, K03861 is utilized as a benchmark in SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) assays. It serves as a positive control for screening novel compounds intended to achieve prolonged target engagement at the CDK2 DFG-out site [1].

In Vivo Models of Reproductive Inhibition and Pest Control

Leveraging its reliable in vivo formulation and specific CDK2 inhibition, K03861 is applied in specialized developmental biology research. For instance, it is used to suppress CDK2 activity in unfertilized eggs, successfully reducing parthenogenesis and delaying embryonic development without altering baseline ovarian morphology[2].

Selective Targeting of FLT3-ITD Driven Proliferation

Beyond canonical CDK2 roles, K03861 is procured for specialized oncology models, demonstrating selective inhibition of IL-3-stimulated Ba/F3 cells expressing FLT3-ITD over wild-type cells. This makes it a valuable dual-purpose probe in hematological malignancy research .

Application Fit Matrix

Application
Selection Property
Validation Focus
CDK2 DFG-out conformation studies
DFG-out binding preference and cyclin-modulated affinity
Inactive-state mutant vs. wild-type binding context
Cyclin-competitive inhibition in progenitor cells
Cyclin-competitive mechanism and cell-proliferation endpoint
iMOP proliferation assay; cyclin-dependent sensitivity
CDK2-specific signaling with CDK8/19 sparing
Live-cell CDK family selectivity profile
NanoBRET target engagement; CDK8/19 crossover context
Type II kinase slow off-rate assay development
Slow off-rate binding kinetics and target residence
Residence time assay context; cyclin-modulated shift

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

501.21000758 g/mol

Monoisotopic Mass

501.21000758 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(2-azanylpyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
1: Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 Oct;1(10):1021-32. doi: 10.1177/1947601910396505. PubMed PMID: 21779428; PubMed Central PMCID: PMC3092267.

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